molecular formula C9H8BrFO4 B8298666 Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate

Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate

Cat. No.: B8298666
M. Wt: 279.06 g/mol
InChI Key: BKHHXONIDIOTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C9H8BrFO4 This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, hydroxyl, and methoxy groups, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, hydroxyl, and methoxy groups. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzoic acid derivatives with carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid esters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

  • Benzoic acid, 4-methoxy-, methyl ester
  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester

Comparison:

  • Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate has unique substituents (bromine and fluorine) that can significantly alter its chemical and biological properties compared to other benzoic acid derivatives.
  • The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methoxy, hydroxyl) groups can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C9H8BrFO4

Molecular Weight

279.06 g/mol

IUPAC Name

methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C9H8BrFO4/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3,12H,1-2H3

InChI Key

BKHHXONIDIOTLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)O)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid (0.70 g) in methanol (15.0 mL) was added dropwise thionyl chloride (0.39 mL) under ice-cooling. The reaction solution was stirred at 70° C. for 15 hr under argon atmosphere, and then overnight at room temperature. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.52 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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